REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH2:5].Cl.[CH:13]([Cl:16])(Cl)[Cl:14]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[Cl:14][C:13]1([Cl:16])[CH2:3][C:4]1([CH3:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
345 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a dropping funnel
|
Type
|
STIRRING
|
Details
|
stirring slowly
|
Type
|
STIRRING
|
Details
|
with vigorous stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling at 50° C
|
Type
|
STIRRING
|
Details
|
After stirring for a further 4 hours at 50° C.
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with 100 g of chloroform
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 250 g of water and 100 g of 10% strength by weight sodium carbonate solution
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue is subjected to fractional distillation
|
Name
|
|
Type
|
|
Smiles
|
ClC1(C(C1)(C1=CC=CC=C1)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |